molecular formula C13H16O3S B12607794 Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]- CAS No. 648956-92-7

Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]-

Cat. No.: B12607794
CAS No.: 648956-92-7
M. Wt: 252.33 g/mol
InChI Key: IPPVOBMEXBWSAN-UHFFFAOYSA-N
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Description

Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]- is an organic compound with a complex structure that includes methoxy groups and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]- typically involves the introduction of methoxy groups and a thioether linkage to a benzaldehyde core. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate thioether reagent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or dimethyl sulfoxide and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy and thioether groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]- involves its interaction with specific molecular targets. The methoxy and thioether groups can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

648956-92-7

Molecular Formula

C13H16O3S

Molecular Weight

252.33 g/mol

IUPAC Name

2,5-dimethoxy-4-(2-methylprop-2-enylsulfanyl)benzaldehyde

InChI

InChI=1S/C13H16O3S/c1-9(2)8-17-13-6-11(15-3)10(7-14)5-12(13)16-4/h5-7H,1,8H2,2-4H3

InChI Key

IPPVOBMEXBWSAN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CSC1=C(C=C(C(=C1)OC)C=O)OC

Origin of Product

United States

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